
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole derivatives have been studied for their potential biological activities . For instance, 2-(1H-imidazol-2-ylmethylidene)hydrazinyl-1,3-thiazoles have shown promising antimicrobial properties . Another study focused on imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives, which demonstrated cytotoxic activity against cancer cell lines .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of an imidazole compound with another reagent. For example, 1H-imidazole-2-carbaldehyde was reacted with thiosemicarbazide to form 2-(1H-imidazol-2-ylmethylidene)hydrazinecarbothioamide .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be determined using techniques such as 1H NMR and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives can vary depending on the specific compounds and conditions. For instance, the reaction of 1H-imidazole-2-carbaldehyde with thiosemicarbazide resulted in the formation of 2-(1H-imidazol-2-ylmethylidene)hydrazinecarbothioamide .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by their specific structures. Techniques such as NMR can be used to analyze these properties .Wissenschaftliche Forschungsanwendungen
Antifungal Activities
2-Aryl-1-(4-methoxyphenyl)-1-(1H-imidazol-1-yl)ethane derivatives, related to the imidazole class, have demonstrated moderate to potent in vitro antifungal activity against Candida albicans and other Candida species. This research indicates the potential of these compounds in developing new antifungal agents (Massa et al., 1992).
Spectroscopic and Reactive Properties
Newly synthesized imidazole derivatives have been studied for their specific spectroscopic and reactive properties. The study included IR, FT-Raman, and NMR spectra analyses, providing insights into their molecular structure and reactivity. These properties are essential for understanding the potential applications of these compounds in various fields (Hossain et al., 2018).
Corrosion Inhibition
Imidazole derivatives have shown significant potential as corrosion inhibitors. A study demonstrated that these compounds could effectively inhibit corrosion on mild steel in acidic solutions. The research highlights the role of molecular structure in determining the efficiency of these inhibitors (Prashanth et al., 2021).
Synthetic Methodologies
Studies on the synthesis of imidazole derivatives, including those related to 2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethan-1-one hydrochloride, provide valuable information on the methodologies and techniques used in their production. This information is crucial for scaling up and optimizing the synthesis of these compounds for various applications (Ünaleroğlu et al., 2002).
Magnetic Properties
Research on hydrochloride crystals based on similar imidazole derivatives has explored their magnetic properties. Understanding the relationship between crystal structures and magnetic properties can open new avenues for these compounds in materials science and electronic applications (Yong et al., 2013).
Ionic Liquids and Catalysis
Imidazole derivatives have been used in the synthesis of protic hydroxylic ionic liquids with varied basicity, indicating potential applications in catalysis and as solvents. These studies contribute to the development of new materials with unique properties for industrial applications (Shevchenko et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(1H-imidazol-2-yl)-1-(3-methoxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-16-10-4-2-3-9(7-10)11(15)8-12-13-5-6-14-12;/h2-7H,8H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIPEPFBKBECED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2=NC=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

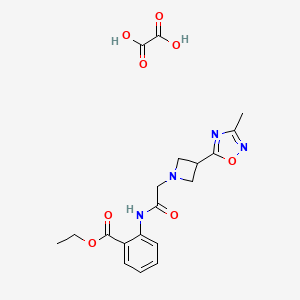
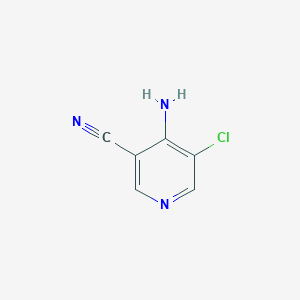
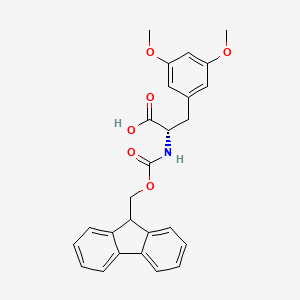

![2-(4-chlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2670760.png)
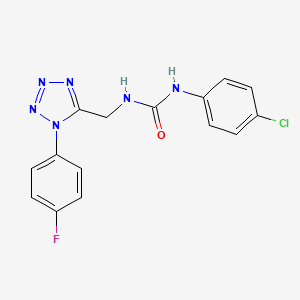
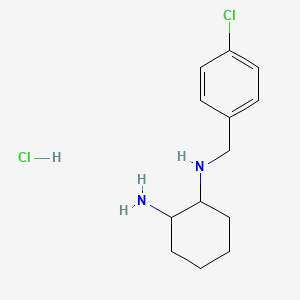
![8-((2,4-dimethylphenyl)thio)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2670767.png)
![N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2670768.png)
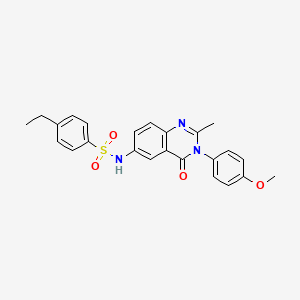
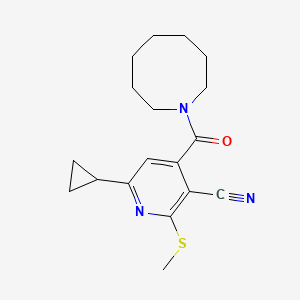

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2670774.png)
